molecular formula C9H13NO3 B12879201 Propyl (furan-2-ylmethyl)carbamate

Propyl (furan-2-ylmethyl)carbamate

Cat. No.: B12879201
M. Wt: 183.20 g/mol
InChI Key: DJXAFSZBSHATHQ-UHFFFAOYSA-N
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Description

Propyl (furan-2-ylmethyl)carbamate is a chemical compound with the molecular formula C9H13NO3. It belongs to the class of carbamates, which are widely used in various fields such as agriculture, medicine, and industry. The compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a propyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl (furan-2-ylmethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of furan-2-ylmethylamine with propyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere . This method is advantageous as it allows for high purity of the product through simple filtration.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of eco-friendly reagents and solvents is becoming increasingly important in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Propyl (furan-2-ylmethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of propyl (furan-2-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • Butyl carbamate
  • Phenyl carbamate

Uniqueness

Propyl (furan-2-ylmethyl)carbamate is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring enhances the compound’s reactivity and ability to participate in various chemical reactions. Additionally, the propyl group provides a balance between hydrophobicity and hydrophilicity, making the compound versatile in different applications .

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of more complex molecules and materials. Further research into its properties and applications will likely uncover even more uses for this intriguing compound.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

propyl N-(furan-2-ylmethyl)carbamate

InChI

InChI=1S/C9H13NO3/c1-2-5-13-9(11)10-7-8-4-3-6-12-8/h3-4,6H,2,5,7H2,1H3,(H,10,11)

InChI Key

DJXAFSZBSHATHQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NCC1=CC=CO1

Origin of Product

United States

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